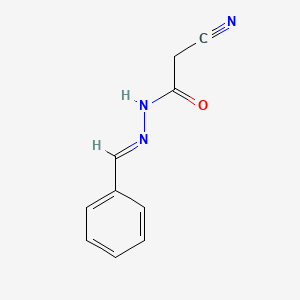

Acetic acid, cyano-, benzylidenehydrazide

Description

Significance of Hydrazide and Hydrazone Frameworks in Chemical Science

The hydrazide (-CONHNH2) and hydrazone (-C=N-NH-CO-) moieties are fundamental building blocks in chemical science, recognized for their versatile reactivity and significant pharmacological applications. nih.govnih.gov Hydrazones, characterized by the azomethine group (-NHN=CH-), are pivotal intermediates in various organic transformations, including the Wolff-Kishner reduction. Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govderpharmachemica.com This broad bioactivity has established the hydrazone scaffold as a "privileged structure" in drug discovery. naturalspublishing.com

Hydrazide-hydrazone derivatives are formed from the reaction of hydrazides with aldehydes or ketones and are noted for their role in the synthesis of diverse heterocyclic compounds. researchgate.net These frameworks can act as bidentate ligands, forming stable complexes with various metal ions, which is a property leveraged in analytical chemistry and the development of novel therapeutic agents. The presence of both hydrogen bond donors and acceptors in their structure allows for critical interactions with biological targets, underpinning their diverse pharmacological profiles. nih.govresearchgate.net

Contextualization of Cyanoacetic Acid Derivatives in Synthetic Chemistry

Cyanoacetic acid and its derivatives are highly versatile reagents in synthetic organic chemistry. electrochemsci.org The presence of two functional groups—a nitrile (-C≡N) and a carboxylic acid or its derivative—makes it a valuable precursor for a wide range of compounds. electrochemsci.orgnist.gov Cyanoacetic acid hydrazide (cyanoacetylhydrazine), in particular, is an important starting material for the synthesis of numerous heterocyclic systems due to its multiple reactive sites. researchgate.netarkat-usa.orgnih.gov

The active methylene (B1212753) group, flanked by the electron-withdrawing nitrile and carbonyl groups, is acidic and readily participates in condensation reactions, such as the Knoevenagel condensation. researchgate.net This reactivity allows for the construction of complex molecular architectures, including pyridines, pyrazoles, and thiazoles. researchgate.netcu.edu.eg Consequently, cyanoacetic acid derivatives are integral to the synthesis of pharmaceuticals, dyes, and herbicides. researchgate.netcu.edu.eg For instance, cyanoacetic acid itself is a building block for drugs like sulfadimethoxine (B1681780) and allopurinol. electrochemsci.org The utility of its hydrazide derivative in forming benzylidenehydrazides further extends its application into the synthesis of biologically active hydrazones.

Overview of Research Trajectories for Acetic Acid, Cyano-, Benzylidenehydrazide

Direct academic research focusing exclusively on the parent compound, this compound (CAS No. 4974-44-1), is limited. lookchem.com However, a substantial body of research exists for its substituted derivatives, which provides a clear indication of the primary research trajectories for this class of molecules. The investigations predominantly explore the synthesis of novel analogs and their potential pharmacological and industrial applications.

Key research areas for derivatives of 2-cyano-N'-benzylideneacetohydrazide include:

Anti-inflammatory Activity: Studies on compounds like N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide have shown significant anti-inflammatory potential by modulating nitric oxide pathways and reducing pro-inflammatory cytokines. nih.govnih.gov

Antimicrobial and Antitumor Applications: Researchers have synthesized various heterocyclic compounds from N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide, demonstrating their efficacy against cancer cell lines (HepG2 and HCT-116) and various microbial strains. researchgate.net

Corrosion Inhibition: Derivatives such as 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide have been investigated as effective corrosion inhibitors for galvanized and stainless steel in acidic environments, forming a protective layer on the metal surface. electrochemsci.org

Synthetic Chemistry: The core structure is frequently used as a versatile starting material for synthesizing more complex heterocyclic systems, including pyran, pyridine (B92270), and chromene derivatives, which are then evaluated for biological activity. derpharmachemica.comcu.edu.eg

Structural Studies: The molecular and crystal structures of several derivatives, such as 2-Cyano-N′-(2-hydroxy-3-methoxybenzylidene)acetohydrazide, have been determined using X-ray diffraction to understand their stereochemistry, conformation, and intermolecular interactions, which are crucial for structure-activity relationship studies. nih.govresearchgate.net

These trajectories highlight that the primary academic interest lies in modifying the benzylidene ring of the core structure to tune its biological and chemical properties for specific applications.

Scope and Objectives of the Research Compendium

This compendium provides a structured overview of the scientific literature pertaining to this compound. The primary objective is to consolidate and present the existing knowledge within a defined framework, focusing exclusively on the chemical significance and research directions related to this compound and its immediate chemical family.

The scope is strictly limited to:

The fundamental importance of the hydrazide, hydrazone, and cyanoacetic acid frameworks.

The established research trends and applications observed for closely related derivatives of this compound.

This article will adhere to a professional and authoritative tone, synthesizing information from diverse scientific sources to present a thorough and accurate summary.

Data Tables

Table 1: Crystal Structure Data for a Related Compound: 2-Cyano-N′-(2-hydroxy-3-methoxybenzylidene)acetohydrazide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁N₃O₃ |

| Molecular Weight | 233.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.8035 (14) |

| b (Å) | 9.470 (3) |

| c (Å) | 23.884 (7) |

| Volume (ų) | 1086.5 (5) |

Table 2: Investigated Activities of Substituted 2-Cyano-N'-benzylideneacetohydrazide Derivatives

| Derivative Class | Investigated Activity | Key Findings | Reference |

| Indolylbenzylidene | Anti-inflammatory | Reduced leukocyte migration; modulated NO pathway and cytokine levels. | nih.govnih.gov |

| Biphenylethylidene | Antitumor, Antimicrobial | Showed significant potency against HepG2 & HCT-116 cancer cells and Candida albicans. | researchgate.net |

| Morpholinobenzylidene | Corrosion Inhibition | Formed a protective layer on galvanized and stainless steel in H₂SO₄. | electrochemsci.org |

| Phenoxybenzylidene | Synthetic Precursor | Used to synthesize various thiazole (B1198619), pyrimidine (B1678525), and chromene derivatives. | cu.edu.eg |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(benzylideneamino)-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-7-6-10(14)13-12-8-9-4-2-1-3-5-9/h1-5,8H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMVSZQSMSATPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101224452 | |

| Record name | Acetic acid, 2-cyano-, 2-(phenylmethylene)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4974-44-1 | |

| Record name | Acetic acid, 2-cyano-, 2-(phenylmethylene)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4974-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-cyano-, 2-(phenylmethylene)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Acetic Acid, Cyano , Benzylidenehydrazide

Established Synthetic Routes to Acetic Acid, Cyano-, Benzylidenehydrazide

The principal and most direct method for the synthesis of this compound involves the condensation of two key precursors: cyanoacetohydrazide and a suitable benzaldehyde (B42025) derivative.

The formation of this compound is typically achieved through a condensation reaction between cyanoacetohydrazide and benzaldehyde. ijsr.net This reaction is generally carried out by refluxing the two reactants in a suitable solvent, commonly ethanol (B145695). ijsr.net The process is monitored until completion, after which the product can be isolated by quenching the reaction mixture in cold water, followed by filtration and recrystallization to yield the purified hydrazone. ijsr.net

This synthetic strategy is broadly applicable and allows for the introduction of various substituents onto the phenyl ring by using appropriately substituted benzaldehyde derivatives. The reaction conditions are often mild, and the procedure is straightforward, making it an efficient method for generating a library of benzylidenehydrazide analogs.

Table 1: Synthesis of this compound Derivatives via Condensation

| Benzaldehyde Derivative | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, Reflux, 4 hours | 2-Cyano-N'-(phenylmethylidene)acetohydrazide | Not specified | ijsr.net |

| 4-Methoxybenzaldehyde | DMF, Piperidine (B6355638), Boiling | 2-Cyano-N'-(4-methoxybenzylidene)acetohydrazide derivative | 82% | ekb.eg |

| 4-Chlorobenzaldehyde | DMF, Piperidine, Boiling | N'-(4-chlorobenzylidene)-2-cyanoacetohydrazide derivative | 78% | ekb.eg |

| 2,5-Dichlorobenzaldehyde | DMF, Piperidine, Boiling | N'-(2,5-dichlorobenzylidene)-2-cyanoacetohydrazide derivative | 85% | ekb.eg |

| Salicylaldehyde | Diazotization followed by reaction with 2-isocyanoacetohydrazide | 2-cyano-N'-(2-hydroxy-5-(4-methyl phenyldiazenyl)benzylidene)acetohydrazide | 82% | ekb.eg |

The formation of the benzylidenehydrazide linkage is a classic example of a nucleophilic addition-elimination reaction. numberanalytics.comnumberanalytics.com The mechanism proceeds through a series of well-defined steps:

Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the cyanoacetohydrazide on the electrophilic carbonyl carbon of the benzaldehyde. This step results in the formation of a tetrahedral intermediate. numberanalytics.comnumberanalytics.com

Proton Transfer : A proton is subsequently transferred from the nitrogen atom to the oxygen atom within the tetrahedral intermediate. This step is often facilitated by the solvent or a catalyst. numberanalytics.com

Dehydration : The final step involves the elimination of a water molecule from the protonated intermediate. This dehydration step is typically the rate-determining step and is often acid-catalyzed, leading to the formation of the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone. numberanalytics.comchemtube3d.com

Diversification Strategies for this compound Derivatives

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. These modifications can be broadly categorized into substitutions on the benzylidene ring and alterations to the core cyanoacetyl hydrazide structure.

A primary strategy for diversification involves varying the substituents on the aromatic ring of the benzaldehyde precursor. This approach allows for the systematic investigation of electronic and steric effects on the properties and subsequent reactivity of the resulting hydrazone. A wide range of functional groups can be introduced, including electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro). ekb.egnih.gov

The reaction of cyanoacetohydrazide with various substituted aromatic aldehydes, such as benzaldehyde, 4-methoxybenzaldehyde, 2,5-dimethoxybenzaldehyde, 4-chlorobenzaldehyde, and 2,5-dichlorobenzaldehyde, has been successfully demonstrated to produce the corresponding arylmethylene derivatives. ekb.eg

Table 2: Examples of Derivatives with Varied Benzylidene Substitutions

| Substituent on Benzaldehyde | Resulting Derivative Name | Reference |

|---|---|---|

| None (Benzaldehyde) | 2-Cyano-3-phenyl-N'-(1-(pyridin-3-yl)ethylidene)acrylohydrazide | nih.gov |

| 4-Chloro | 3-(4-Chlorophenyl)-2-cyano-N'-(1-(pyridin-3-yl)-ethylidene)acrylo-hydrazide | nih.gov |

| 4-Methoxy | 2-Cyano-3-(4-methoxyphenyl)-N'-(1-(pyridin-3-yl)ethylidene)acrylo-hydrazide | nih.gov |

| 2,5-Dimethoxy | 2-Cyano-3-(2,5-dimethoxyphenyl)-N'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene)acrylohydrazide | ekb.eg |

The cyanoacetyl hydrazide moiety itself contains multiple reactive centers, including the active methylene (B1212753) group (adjacent to the cyano and carbonyl groups), the cyano group, and the hydrazide functional group. arkat-usa.orgchemrxiv.org These sites provide opportunities for further reactions to build more complex heterocyclic structures. For instance, the active methylene group can participate in Knoevenagel condensation reactions with other aldehydes or ketones. researchgate.net

Furthermore, the entire this compound molecule can serve as a scaffold for subsequent cyclization and condensation reactions. The hydrazide-hydrazone derivative can undergo a variety of heterocyclization reactions with different reagents to produce coumarin, pyridine (B92270), thiophene, and thiazole (B1198619) derivatives. mdpi.comcu.edu.eg This highlights the role of the initial hydrazone as a key intermediate for accessing a wide range of heterocyclic systems.

Utility of Cyanoacetic Acid Hydrazide as a Versatile Synthetic Intermediate

Cyanoacetic acid hydrazide is a highly valuable and versatile building block in heterocyclic synthesis. arkat-usa.orgafinitica.comumich.edu Its utility stems from the presence of multiple, strategically positioned reactive sites within its structure: a nucleophilic hydrazide group, an electrophilic carbonyl carbon, an electrophilic nitrile carbon, and an acidic α-methylene group. arkat-usa.orgresearchgate.net

This polyfunctional nature allows it to react with a vast array of electrophiles and nucleophiles to construct a wide variety of heterocyclic compounds, including five- and six-membered rings with one or more heteroatoms. arkat-usa.orgresearchgate.net Among the heterocycles synthesized from this precursor are pyrazoles, pyridines, pyrimidines, thiazoles, and triazoles. researchgate.netnih.gov The ability of cyanoacetic acid hydrazide to act as both an N- and a C-nucleophile makes it a particularly powerful tool in combinatorial synthesis for the generation of libraries of functionalized heterocyclic compounds. arkat-usa.orgresearchgate.net

Reactions for Five-Membered Heterocyclic Ring Construction

The strategic utilization of this compound has been pivotal in the development of various five-membered heterocyclic compounds. The inherent reactivity of its functional groups allows for a range of cyclization reactions, leading to the formation of pyrazoles, thiazoles, triazoles, thiadiazoles, and other related heterocyclic systems.

Synthesis of Pyrazoles and Fused Pyrazole (B372694) Systems

While direct synthesis from this compound is a specific application, the broader context of pyrazole synthesis often involves the reaction of β-ketoesters or 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. In many instances, the benzylidenehydrazide can be formed in situ from the reaction of cyanoacetic acid hydrazide with benzaldehyde, which then undergoes cyclization.

One established method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of an imine followed by an enamine, which then cyclizes to form the pyrazole ring. researchgate.net

A variety of synthetic routes for pyrazoles have been developed, including multicomponent reactions and cycloadditions. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can yield pyrazoline intermediates, which are then oxidized to pyrazoles. nih.gov The versatility of these methods allows for the synthesis of a wide range of substituted pyrazoles.

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Acetylacetone | Reflux in ethanol with piperidine | 1-(2-cyanoacetyl)-3,5-dimethyl-1H-pyrazole derivative | researchgate.net |

Synthesis of Thiazoles and Fused Thiazole Systems

The synthesis of thiazole derivatives from this compound can be achieved through reactions with various sulfur-containing reagents. A common approach involves the reaction with α-haloketones or compounds containing a reactive methylene group and elemental sulfur.

For instance, the reaction of a cyanoacetohydrazide derivative with phenyl isothiocyanate can lead to a thiourea (B124793) intermediate, which can then be cyclized to form a thiazole ring. sapub.org Another versatile method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. researchgate.net While not a direct reaction of the benzylidenehydrazide, its constituent parts (cyanoacetyl and hydrazone moieties) are reactive towards reagents that can lead to thiazole formation.

The reaction of 2-cyano-N'-(substituted-benzylidene)acetohydrazide with α-halocompounds has been shown to produce the relevant thiazole derivatives. researchgate.net Similarly, fused thiazole systems can be synthesized from appropriate precursors. For example, the reaction of epoxy-ketones with thiourea derivatives in acetic acid provides an efficient route to fused-thiazoles. rsc.orgnih.gov

Table 2: Synthesis of Thiazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Cyano-N'-(benzylidene)acetohydrazide derivative | α-Haloketone | Varies | Substituted thiazole | researchgate.net |

Synthesis of Triazoles and Fused Triazole Systems

The construction of triazole rings from this compound can be envisioned through several synthetic strategies. One common method for the synthesis of 1,2,4-triazoles involves the reaction of hydrazides with compounds containing a C=N bond, such as isothiocyanates. The resulting thiosemicarbazide (B42300) can then be cyclized.

For example, the reaction of a cyanoacetohydrazide derivative with an isothiocyanate can yield a thiosemicarbazide intermediate, which upon treatment with a base, can cyclize to form a triazole-thione. researchgate.net Furthermore, the reaction of hydrazonoyl halides with various reagents is a known route to triazoles and other fused heterocyclic systems. researcher.life

The synthesis of fused triazoles can be achieved through intramolecular cycloaddition reactions of precursors containing both an azide (B81097) and an alkyne functionality, often prepared via multicomponent reactions. nih.govnih.gov

Table 3: Synthesis of Triazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| Cyanoacetic acid hydrazide derivative | Phenyl isothiocyanate | Base-catalyzed cyclization | Substituted 1,2,4-triazole-3-thione | researchgate.net |

Synthesis of Thiadiazoles

Thiadiazoles can be synthesized from this compound through reactions involving sulfur-containing reagents. A prevalent method for the synthesis of 1,3,4-thiadiazoles is the cyclization of thiosemicarbazides, which can be derived from the reaction of hydrazides with isothiocyanates.

The reaction of 2-cyanoacetohydrazide (B512044) with isothiocyanates provides a pathway to thiadiazole derivatives. researchgate.net Another important route involves the reaction of hydrazonoyl halides with hydrazinecarbodithioate derivatives. researcher.life The reaction of carbon disulfide with hydrazides in the presence of a base is also a well-established method for the synthesis of compounds that can be precursors to thiadiazoles. researchgate.net

Table 4: Synthesis of Thiadiazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| Cyanoacetohydrazide derivative | Isothiocyanate | Cyclization | 1,3,4-Thiadiazole derivative | researchgate.net |

Synthesis of Other Five-Membered Heterocycles

The reactivity of this compound also allows for the synthesis of other less common five-membered heterocycles. For instance, its reaction with various electrophilic reagents can lead to the formation of a variety of heterocyclic compounds. The active methylene group can participate in condensation and substitution reactions, while the cyano and carbonyl functions are suitably positioned for cyclization reactions. derpharmachemica.com

Reactions for Six-Membered Heterocyclic Ring Construction

This compound and its derivatives are also valuable precursors for the synthesis of six-membered heterocyclic rings, such as pyridines and pyrimidines. These syntheses often involve condensation reactions with 1,3- or 1,5-dicarbonyl compounds or their equivalents.

For example, the reaction of 2-cyano-N'-(substituted-benzylidene)acetohydrazide derivatives with various reagents can lead to the formation of pyridine and chromene derivatives. derpharmachemica.com The Guareschi-Thorpe condensation, which involves the reaction of cyanoacetamide with a 1,3-diketone, is a classical method for synthesizing highly substituted 2-pyridones. nih.gov

The synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of precursors containing an amidine or a related functional group with 1,3-dicarbonyl compounds. While direct routes from this compound are specific, the general reactivity of the cyanoacetyl moiety is well-established in the synthesis of pyrimidines. researchgate.net

Table 5: Synthesis of Six-Membered Heterocyclic Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Cyano-N'-(1-(4-morpholinophenyl)ethylidene) acetohydrazide | Malononitrile (B47326) and an α,β-unsaturated nitrile | Reflux in ethanol with piperidine | Substituted pyridine | derpharmachemica.com |

Synthesis of Pyridines and Fused Pyridine Systems

The active methylene group in this compound is particularly reactive towards electrophilic reagents, enabling its use in the synthesis of highly substituted pyridine derivatives. derpharmachemica.com The reaction pathways often involve condensation, Michael addition, and subsequent cyclization reactions.

A common strategy involves the reaction of the benzylidenehydrazide with α,β-unsaturated compounds. For instance, treatment with cinnamonitriles in the presence of a base like piperidine leads to the formation of 6-amino-1-(benzylideneamino)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. derpharmachemica.com The reaction proceeds through an initial Michael addition of the active methylene group to the cinnamonitrile, followed by intramolecular cyclization and tautomerization to yield the stable pyridine ring.

Similarly, multi-component reactions involving the benzylidenehydrazide, an active methylene compound such as malononitrile, and an aldehyde can be employed to construct the pyridine ring in a one-pot synthesis. derpharmachemica.com

Table 1: Synthesis of Pyridine Derivatives

| Reactant(s) | Reagent(s)/Conditions | Product System |

| This compound, α-Cinnamonitrile | Piperidine, Ethanol, Reflux | 1,2-Dihydropyridine |

| This compound, Malononitrile | Piperidine, 1,4-Dioxane | Dihydropyridine |

Furthermore, the synthesized pyridine derivatives can serve as intermediates for the creation of fused pyridine systems. For example, 6-amino-pyridinecarbonitrile derivatives can be treated with reagents like ethyl acetoacetate, acetic anhydride, or formamide (B127407) to construct fused pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov

Synthesis of Pyrans and Fused Pyran Systems

The synthesis of pyran rings often utilizes multi-component reactions where the benzylidenehydrazide acts as a key structural component. The reaction of an aldehyde (like benzaldehyde), an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound is a well-established method for synthesizing 2-amino-4H-pyran derivatives. dntb.gov.uasemanticscholar.org In this context, the benzylidene moiety derived from the precursor is incorporated into the final pyran structure at the 4-position.

Fused pyran systems, such as pyrano[2,3-d]pyrimidines, can be synthesized through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and barbituric acid, often facilitated by a catalyst. nih.gov This reaction highlights the utility of the core components of this compound in constructing complex fused heterocycles.

Table 2: Synthesis of Fused Pyran Derivatives

| Reactant(s) | Reagent(s)/Conditions | Product System |

| Benzaldehyde, Malononitrile, Barbituric acid | Nanocatalyst, Solvent-free | Pyrano[2,3-d]pyrimidine |

| 4H-Chromene-3-carbaldehydes, 1,3-Dicarbonyl compounds | Ammonium (B1175870) acetate, Acetic acid | Pyrano[2,3-b]pyran |

Another approach involves the formal oxa-[3+3] cycloaddition of 4H-chromene-3-carbaldehydes with 1,3-dicarbonyl compounds, catalyzed by ammonium acetate, to yield polycyclic pyrano[2,3-b]pyrans. rsc.org

Synthesis of Pyridazines and Fused Pyridazine (B1198779) Systems

The inherent N-N bond within the hydrazone structure of this compound makes it an excellent precursor for pyridazine rings, which are six-membered heterocycles containing two adjacent nitrogen atoms. The cyclization is typically achieved by reacting the benzylidenehydrazide with 1,3-dielectrophilic reagents or compounds that can generate such an intermediate.

For instance, the reaction with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) can lead to the formation of 6-aminopyridazin-3(2H)-one derivatives. uminho.pt The reaction pathway involves the nucleophilic attack of the active methylene group, followed by cyclization involving the cyano group and the hydrazone nitrogen atoms.

Fused pyridazine systems are also accessible. For example, arylhydrazonomalononitriles can undergo cyclocondensation with malononitrile to yield pyrido[3,2-c]pyridazine derivatives. uminho.pt Furthermore, pre-synthesized pyridazine derivatives can be elaborated into more complex fused systems like pyridazino[3´,4´:3,4]pyrazolo[5,1-c]-1,2,4-triazines through reactions with reagents such as acetic anhydride. researchgate.net

Table 3: Synthesis of Pyridazine Derivatives

| Reactant(s) | Reagent(s)/Conditions | Product System |

| Arylhydrazonomalononitriles, Malononitrile | Ethanolic triethylamine (B128534) | Pyrido[3,2-c]pyridazine |

| 3-Oxo-3-aryl-2-arylhydrazonopropanals, Cyanomethyl derivatives | Varies | Fused Pyridazines |

Synthesis of Pyrimidines and Fused Pyrimidine Systems

Pyrimidines, or 1,3-diazines, can be synthesized using this compound as a three-carbon synthon. The reaction typically involves condensation with a compound that can provide the requisite N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328). The active methylene and cyano groups of the benzylidenehydrazide participate in the cyclization to form the pyrimidine ring.

The synthesis of fused pyrimidine derivatives is a significant application. Pyrido[2,3-d]pyrimidines, for example, can be formed from 2-aminopyridine-3-carbonitrile precursors (which can be synthesized from the benzylidenehydrazide) by reaction with various reagents. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be obtained through a multi-step sequence starting from the reaction of a pyrazolinone derivative with malononitrile, followed by cyclization with hydrazine hydrate (B1144303). arkat-usa.org

Table 4: Synthesis of Fused Pyrimidine Derivatives

| Starting Heterocycle | Reagent(s)/Conditions | Product System |

| 6-Amino-pyridinecarbonitrile | Ethyl acetoacetate, Urea, or Thiourea | Pyrido[2,3-d]pyrimidine |

| Pyrazolinone derivative | Malononitrile, then Hydrazine hydrate | Pyrazolo[1,5-a]pyrimidine |

| Dimedone, Guanidinium hydrochloride, Benzaldehyde | Boric acid | Hexahydroquinazoline-5-one |

Biginelli-type reactions can also be employed to create fused pyrimidine systems like hexahydroquinazolines in a one-pot synthesis from a β-diketone, an aldehyde, and a urea or guanidine derivative. scispace.com

Synthesis of Thiadiazines

Thiadiazines are six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The synthesis of 1,3,4-thiadiazine derivatives can be achieved by reacting hydrazone-type precursors with sulfur-containing reagents that facilitate ring closure. A common method involves the reaction of a thiohydrazide derivative with an α-haloacetyl compound.

For example, 2-hydrazinyl-N-phenyl-2-thioxoacetamide can be reacted with ethyl chloroacetate (B1199739) in the presence of triethylamine to yield a 5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamide. ekb.eg While this example does not start directly with the benzylidenehydrazide, it illustrates a general pathway where the core hydrazide structure is first converted to a thio-analogue and then cyclized to form the thiadiazine ring.

Synthesis of Triazines

Triazines are aromatic six-membered rings containing three nitrogen atoms. The 1,2,4-triazine (B1199460) scaffold can be synthesized from hydrazone precursors. The reaction of N-(1-chloropropan-2-ylidene)-2-cyanoacetohydrazide (derived from cyanoacetylhydrazine) with hydrazine hydrate or phenylhydrazine (B124118) is reported to yield the corresponding 1,2,4-triazine derivatives. This demonstrates a viable pathway where the benzylidenehydrazide could be similarly functionalized and cyclized.

Furthermore, fused triazine systems can be constructed from suitable precursors. For instance, pyridazino[3´,4´:3,4]pyrazolo[5,1-c]-1,2,4-triazines can be synthesized by the cyclization of a hydrazono derivative in boiling acetic anhydride. researchgate.net This highlights the potential for using the hydrazone moiety of this compound to build complex, nitrogen-rich heterocyclic systems.

Formation of Polycyclic Ring Systems

The heterocyclic systems synthesized from this compound often contain functional groups that are amenable to further chemical transformations, allowing for the construction of complex polycyclic ring systems. These annulation strategies significantly expand the molecular diversity achievable from this single precursor.

Examples of such transformations include:

Pyrido[2,3-d]pyrimidines: Formed by the cyclization of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like formic acid or urea. nih.gov

Pyrazolo[3,4-b]pyridines: Synthesized by reacting a 6-hydrazidopyridinecarbonitrile intermediate with acetic acid or phenylisothiocyanate. nih.gov

1,2,4-Triazolo[3,4-a]pyridines: Obtained from the reaction of a hydrazide precursor with carbon disulphide. nih.gov

Pyridazino[1,6-a]quinazolines: These and other fused pyridazine systems can be prepared from 3-oxo-3-aryl-2-arylhydrazonopropanals, which are themselves versatile intermediates. researchgate.net

These examples underscore the role of this compound not only as a direct precursor to monocyclic heterocycles but also as a foundational building block for multi-ring, polycyclic structures of potential chemical and biological interest.

Catalytic Approaches in the Synthesis of Related Hydrazides and Derivatives

The synthesis of hydrazides and their derivatives is a focal point in organic chemistry due to their significance as intermediates in the creation of various heterocyclic compounds with potential pharmaceutical applications. Catalytic methods, in particular, offer efficient and selective routes to these valuable molecules. A range of transition metals has been successfully employed to catalyze the formation of the crucial N-N bond in hydrazides. researchgate.netacs.org

Nickel-Catalyzed N-N Coupling:

A notable advancement is the development of nickel-catalyzed N-N cross-coupling reactions. nih.govacs.org This method facilitates the coupling of O-benzoylated hydroxamates with a wide variety of aryl and aliphatic amines, producing hydrazides in yields of up to 81%. nih.govacs.org Mechanistic studies suggest the involvement of electrophilic Ni-stabilized acyl nitrenoids and the in-situ formation of a Ni(I) catalyst through silane-mediated reduction. nih.govacs.org This approach is particularly significant as it represents the first instance of an intermolecular N-N coupling that is compatible with secondary aliphatic amines. nih.gov

Coinage Metal Catalysis:

Metals from Group 11, often referred to as coinage metals (copper, silver, and gold), have also emerged as effective catalysts in hydrazide synthesis. nih.govresearchgate.net

Copper-Catalyzed Reactions: Copper-based catalytic systems are well-regarded alternatives to more expensive metals like rhodium. researchgate.net Copper hydride complexes, for instance, are active in the hydrosilylation of carbonyl compounds, a key transformation in organic synthesis. researchgate.net

Silver and Gold-Catalyzed Reactions: While less explored than copper, silver and gold complexes also exhibit catalytic activity. researchgate.net For example, cationic gold has been shown to facilitate the O-cyclization of alkyne-tethered hydrazides to form nih.govresearchgate.netresearchgate.netoxadiazine scaffolds with high selectivity. In contrast, silver catalysis can promote the N-cyclization of the same substrates to yield N-acyl pyrazoles.

Other Transition Metal Catalysts:

Iridium and Iron Catalysis: Both iridium and iron have been utilized in nitrene-mediated intermolecular N-N coupling reactions between dioxazolones and arylamines, providing an efficient pathway to various hydrazides from readily available carboxylic acid and amine precursors. researchgate.netresearchgate.net

Ruthenium-Catalyzed Synthesis: Ruthenium has been employed in the synthesis of "click-xylosides," where it mediates the formation of a 1,5-linkage between a xylose unit and a triazole ring. nih.gov This contrasts with copper-catalyzed click reactions, which typically yield a 1,4-linkage. nih.gov

| Catalyst | Reaction Type | Substrates | Products | Key Features |

|---|---|---|---|---|

| Nickel | N-N Cross-Coupling | O-Benzoylated hydroxamates, Aryl/Aliphatic amines | Complex Hydrazides | Compatible with secondary aliphatic amines; up to 81% yield. nih.govacs.org |

| Copper | Hydrosilylation / N-N Bond Formation | Carbonyl compounds, etc. | Reduced products, Hydrazides | Cost-effective alternative to rhodium. researchgate.netresearchgate.net |

| Silver | N-Cyclization | Alkyne-tethered hydrazides | N-acyl pyrazoles | Promotes controlled N-cyclization. |

| Gold | O-Cyclization | Alkyne-tethered hydrazides | nih.govresearchgate.netresearchgate.netOxadiazine scaffolds | Facilitates selective O-cyclization. |

| Iridium/Iron | Nitrene-mediated N-N Coupling | Dioxazolones, Arylamines | Various Hydrazides | Efficient synthesis from carboxylic acid and amine precursors. researchgate.netresearchgate.net |

| Ruthenium | Click Chemistry | Xylose, Triazole ring | 1,5-linked Click-xylosides | Alters linkage of the aglycone to the triazole ring. nih.gov |

Investigation of Thermal Decomposition Pathways for Related Compounds

The thermal decomposition of hydrazine derivatives is a complex process that can proceed through various pathways, including homolytic cleavage of the N-N bond, molecular rearrangements, and elimination reactions. researchgate.netuq.edu.au The specific pathway and resulting products are highly dependent on the structure of the compound and the experimental conditions, such as temperature, pressure, and the presence of a catalyst. researchgate.netcaltech.edu

General Decomposition Mechanisms:

The pyrolysis of hydrazines and their derivatives often initiates with the homolytic cleavage of the weak N-N single bond. researchgate.netuq.edu.au However, other mechanisms are also prevalent. For instance, studies on N-acylhydrazones have shown that they can exist as a mixture of E/Z geometric isomers and syn/anti conformational isomers. nih.gov The thermal isomerization between these forms can be a key step in their decomposition. nih.gov Reactive intermediates that can be formed during the pyrolysis of hydrazine derivatives include ketenes, ketenimines, free radicals, carbenes, and nitrenes. researchgate.netuq.edu.au

Decomposition of Specific Hydrazine Derivatives:

Methylhydrazines: The thermal degradation of methylhydrazine, 1,1-dimethylhydrazine, and trimethylhydrazine (B156840) primarily yields hydrogen cyanide, nitrogen, and ammonia (B1221849). dtic.mil In contrast, the catalytic decomposition of these compounds over a Shell 405 catalyst (an iridium-based catalyst) mainly produces nitrogen and hydrogen, as the initially formed ammonia is further decomposed. dtic.mil

Hydrazine Metal Complexes: The thermal decomposition of metal complexes containing hydrazine ligands has also been investigated. For example, tetrahydrazine lanthanum 2-hydroxy-1-naphthoate loses its four hydrazine molecules in a single endothermic step between 65°C and 150°C. orientjchem.org The subsequent decomposition of the anhydrous complex at higher temperatures leads to the formation of lanthanum oxide through various carbonate intermediates. orientjchem.org

Bulk Hydrazine: Reactive dynamics studies on bulk hydrazine have shown that at lower temperatures, the initial decomposition product is ammonia. caltech.edu At higher temperatures, hydrogen and nitrogen become the dominant early products. caltech.edu Prominent intermediates observed during this decomposition include N₂H₃, N₂H₂, and NH₂ radicals. caltech.edu The decomposition temperature is also influenced by the heating rate and pressure, with higher pressures favoring the formation of ammonia over nitrogen and hydrogen. caltech.edu

| Compound | Decomposition Conditions | Major Products | Intermediates/Key Observations |

|---|---|---|---|

| Methylhydrazines (MMH, UDMH, TMH) | Thermal Degradation (up to 1000°C) | Hydrogen Cyanide, Nitrogen, Ammonia | Uncatalyzed process. dtic.mil |

| Methylhydrazines (MMH, UDMH) | Catalytic Decomposition (Shell 405) | Nitrogen, Hydrogen | Ammonia is formed and subsequently decomposed. dtic.mil |

| Tetrahydrazine lanthanum 2-hydroxy-1-naphthoate | Thermogravimetric Analysis | Hydrazine, Lanthanum Oxide | Loses hydrazine at 65-150°C; forms carbonate intermediates. orientjchem.org |

| Bulk Hydrazine | Reactive Dynamics Simulations | Ammonia (low temp), Hydrogen, Nitrogen (high temp) | N₂H₃, N₂H₂, NH₂ radicals observed as intermediates. caltech.edu |

Advanced Spectroscopic and Structural Elucidation of Acetic Acid, Cyano , Benzylidenehydrazide and Its Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Azomethine and Amide Protons

The ¹H-NMR spectrum of cyano-, benzylidenehydrazide derivatives provides critical information about the chemical environment of the protons. The analysis typically focuses on the characteristic signals of the azomethine (-N=CH-) and amide (-CONH-) protons, which are highly sensitive to their electronic and spatial surroundings.

In deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these compounds, the amide proton (NH) typically appears as a singlet in the downfield region of the spectrum, often above δ 11.0 ppm. For instance, in a related compound, 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide, the NH proton signal is observed as a D₂O exchangeable singlet at δ 11.65 ppm cu.edu.eg. This significant downfield shift is indicative of the proton's acidic nature and its involvement in intramolecular or intermolecular hydrogen bonding. The chemical equivalence, or lack thereof, of amide protons can indicate the speed of rotation around the C-N bond researchgate.net.

The azomethine proton (-N=CH-) also gives a characteristic singlet, typically found in the range of δ 8.0-9.0 ppm. The exact position of this signal can be influenced by the substituents on the aromatic ring. Aromatic protons from the benzylidene group usually appear as a multiplet in the δ 7.0-8.0 ppm region. Additionally, the methylene (B1212753) protons (-CH₂-) of the cyanoacetic acid moiety are observed as a singlet further upfield, for example, around δ 5.6-5.7 ppm in analogues cu.edu.eg.

Table 1: Typical ¹H-NMR Chemical Shifts for Acetic Acid, Cyano-, Benzylidenehydrazide Analogues in DMSO-d₆

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (NH) | > 11.0 | Singlet |

| Azomethine (CH) | 8.0 - 9.0 | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The spectra, typically recorded with proton broadband decoupling, show distinct signals for each unique carbon atom.

For this compound and its derivatives, key resonances include the carbonyl carbon (C=O) of the amide group and the carbon of the nitrile group (-C≡N). The carbonyl carbon signal is typically found in the downfield region, around δ 160-170 ppm. For example, in a similar structure, the carbonyl carbon appears at δ 164.5 ppm cu.edu.eg. The nitrile carbon signal is observed in the range of δ 115-125 ppm, with a related compound showing a signal at δ 116.6 ppm for the CN group cu.edu.eg.

The azomethine carbon (-N=CH-) gives a signal in the δ 140-150 ppm range. The carbons of the benzylidene aromatic ring typically resonate between δ 125-140 ppm, while the methylene (-CH₂-) carbon signal appears much further upfield. The hybridization of the carbon atom is a decisive factor for its chemical shift, with sp² carbons (like those in the aromatic ring and C=O group) absorbing at a lower field than sp³ carbons (like the methylene carbon) thieme-connect.de.

Table 2: Characteristic ¹³C-NMR Chemical Shifts for this compound Analogues

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Azomethine (N=CH) | 140 - 150 |

| Aromatic (Ar-C) | 125 - 140 |

| Nitrile (C≡N) | 115 - 125 |

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound shows several characteristic absorption bands that confirm the presence of its key functional groups. The analysis of these bands helps in structural confirmation.

A prominent band in the region of 3150-3300 cm⁻¹ is attributed to the N-H stretching vibration of the amide group. The C=O stretching vibration of the amide (Amide I band) results in a strong absorption peak typically observed between 1650 and 1680 cm⁻¹ nih.gov. The C-N stretching and N-H bending vibrations (Amide II band) are found around 1550-1620 cm⁻¹.

The stretching vibration of the nitrile group (-C≡N) gives rise to a sharp, medium-intensity band in the 2200-2260 cm⁻¹ region. The C=N stretching of the azomethine group is observed around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ range.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3150 - 3300 |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Carbonyl (C=O) | Stretching | 1650 - 1680 |

| Azomethine (C=N) | Stretching | 1600 - 1650 |

| Amide (N-H) | Bending | 1550 - 1620 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The nitrile group (-C≡N), for instance, exhibits a distinct and sensitive vibrational mode in the Raman spectrum, typically in the 2100-2300 cm⁻¹ region researchgate.net. The exact position of this peak is sensitive to solvent polarity and hydrogen bonding interactions researchgate.net. For related benzonitrile compounds, this peak has been observed around 2230 cm⁻¹ researchgate.net.

The symmetric stretching of the aromatic ring often gives a strong band in the Raman spectrum. Similar to FT-IR, the C=O and C=N stretching vibrations are also observable, though their relative intensities may differ. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions within the conjugated system formed by the benzylidene ring, the azomethine group, and the carbonyl group.

Typically, these compounds exhibit strong absorption bands in the ultraviolet region. The π → π* transitions of the aromatic system and the C=N and C=O chromophores usually result in intense absorption maxima (λmax) in the 250-350 nm range. The n → π* transitions, which are generally weaker, may appear as a shoulder or a separate band at longer wavelengths. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring, a phenomenon known as solvatochromism researchgate.net. For example, carboxylic acid chromophores can exhibit a shift in their absorption peak when hydrogen bonds are formed researchgate.net.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide |

| Cyanoacetic acid, (p-chlorobenzylidene)hydrazide |

| 2-(4-Cyanophenylamino) acetic acid |

| Cyanoacetic acid hydrazide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of "this compound" and its derivatives, as well as for elucidating their structures through fragmentation analysis. The mass spectrum of a compound provides the mass-to-charge ratio (m/z) of the molecular ion (M+), which corresponds to the molecular weight. The fragmentation pattern, which results from the cleavage of the molecular ion into smaller, charged fragments, offers a fingerprint of the compound's structure.

In the mass spectrum of 2-cyano-3-(3,4-dimethoxyphenyl)-N'-(1-(4-morpholinophenyl)ethylidene) acrylohydrazide, a notable analogue, the molecular ion peak was observed at an m/z of 434, consistent with its molecular formula C24H26N4O4. derpharmachemica.com The spectrum also revealed a base peak at an m/z of 77, which is characteristic of a phenyl fragment. derpharmachemica.com Another related compound, 2-cyano-N'-(1-(4-morpholinophenyl)ethylidene)acetohydrazide, displayed a molecular ion peak at an m/z of 364, corresponding to the molecular formula C20H20N4O3, with the base peak at an m/z of 81. derpharmachemica.com

The fragmentation of these molecules typically involves the cleavage of the amide and hydrazone linkages, as well as bonds adjacent to the aromatic rings. The relative abundance of the fragment ions provides information about the stability of the resulting cations and radical species.

| Compound | Molecular Formula | Molecular Ion Peak (m/z) | Relative Intensity (%) | Base Peak (m/z) |

|---|---|---|---|---|

| 2-cyano-3-(3,4-dimethoxyphenyl)-N'-(1-(4-morpholinophenyl)ethylidene) acrylohydrazide | C24H26N4O4 | 434 | 41 | 77 |

| 2-cyano-N'-(1-(4-morpholinophenyl)ethylidene)acetohydrazide | C20H20N4O3 | 364 | 70 | 81 |

| bis(acrylohydrazide) derivative of terephthalaldehyde | - | 671 | 22 | 57 |

| 2-cyano-3-(4-(dimethylamino)phenyl)-N'-(1-(4-morpholinophenyl)ethylidene) acrylohydrazide | - | 417 | 50 | 77 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. The crystal structures of several analogues of "this compound" have been determined, revealing key structural features.

For instance, the crystal structure of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide shows that the 2-cyano-N′-methylideneacetohydrazide moiety is nearly planar. nih.gov This planar portion forms a dihedral angle of 13.8 (1)° with the trimethoxy phenyl ring. nih.gov The crystal packing is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.gov

Another analogue, 2-cyano-N′-(cyclohexylidene)acetohydrazide, crystallizes in the triclinic space group P-1. nih.govresearchgate.net In its crystal structure, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov The crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was found to be in the orthorhombic space group P212121. mdpi.com

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of these compounds and for designing new analogues with specific properties.

| Compound | Crystal System | Space Group | Unit Cell Dimensions |

|---|---|---|---|

| (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide | - | - | Dihedral angle between the 2-cyano-N′-methylideneacetohydrazide moiety and the trimethoxy phenyl ring is 13.8 (1)°. |

| 2-cyano-N′-(cyclohexylidene)acetohydrazide | Triclinic | P-1 | a = 4.8420 (2) Å, b = 9.7407 (7) Å, c = 10.7071 (8) Å, α = 73.917 (9)°, β = 82.819 (10)°, γ = 75.980 (9)° |

| N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P212121 | a = 8.1974(6) Å, b = 10.6696(7) Å, c = 12.9766(8) Å |

| (E)-2-cyano-N′-(1-(3-ethylpyrazin-2-yl)ethylidene)acetohydrazide | Monoclinic | P21/c | a = 15.727(4) Å, b = 5.0572(12) Å, c = 15.452(4) Å, β = 105.007(4)° |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its empirical formula.

For the analogue 2-cyano-3-(3,4-dimethoxyphenyl)-N'-(1-(4-morpholinophenyl)ethylidene) acrylohydrazide, the calculated elemental composition was C, 66.34%; H, 6.03%; and N, 12.89%. derpharmachemica.com The experimentally found values were C, 65.98%; H, 5.60%; and N, 12.44%, which are in good agreement with the calculated values. derpharmachemica.com Similarly, for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, the calculated values were C, 51.28%; H, 4.30%; N, 23.92%, and the found values were C, 52.26%; H, 4.51%; N, 23.40%. mdpi.com

This technique, in conjunction with spectroscopic methods, provides a complete and unambiguous characterization of the synthesized compounds.

| Compound | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| 2-cyano-3-(3,4-dimethoxyphenyl)-N'-(1-(4-morpholinophenyl)ethylidene) acrylohydrazide | C24H26N4O4 | Calculated | 66.34 | 6.03 | 12.89 |

| Found | 65.98 | 5.60 | 12.44 | ||

| N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide | C10H10N4O3 | Calculated | 51.28 | 4.30 | 23.92 |

| Found | 52.26 | 4.51 | 23.40 |

In-Depth Theoretical and Computational Analysis of this compound Remains Largely Undocumented in Publicly Accessible Research

A thorough investigation into the theoretical and computational properties of the chemical compound this compound reveals a significant gap in publicly available scientific literature. While computational studies are a common practice for characterizing related molecular structures, specific research detailing the quantum chemical calculations, electronic structure, and intramolecular interactions for this particular molecule could not be located.

Computational chemistry plays a crucial role in modern chemical research, offering deep insights into molecular geometry, stability, and reactivity. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for these explorations. These approaches are used to optimize molecular geometries, providing precise data on bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of a molecule.

Further analysis typically extends to the electronic properties of a compound. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity and its behavior in chemical reactions. The energy gap between these frontier orbitals is a key indicator of chemical stability.

In addition to frontier orbital analysis, Natural Bond Orbital (NBO) analysis is employed to investigate charge delocalization and intramolecular interactions, such as hydrogen bonding and charge transfer events. This provides a detailed picture of the electronic communication between different parts of a molecule. Furthermore, Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which are indicative of its sites for electrophilic and nucleophilic attack.

Despite the established utility of these computational methods in the study of hydrazone derivatives and other related compounds, a specific application of these techniques to "this compound" is not documented in the reviewed scientific papers and databases. Consequently, the detailed research findings and specific data required to populate an in-depth analysis of its computational and theoretical characteristics are not available at this time. Such a study would be necessary to provide quantitative data for its optimized geometry, electronic structure, and reactivity profile.

Theoretical and Computational Investigations of Acetic Acid, Cyano , Benzylidenehydrazide

Reactivity and Selectivity Prediction through Fukui Functions

Theoretical chemistry provides powerful tools for understanding and predicting the chemical behavior of molecules. Among these, Density Functional Theory (DFT) has emerged as a important method for elucidating electronic structure and reactivity. Fukui functions, derived from conceptual DFT, are local reactivity descriptors that identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netnih.gov

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons changes. By analyzing the distribution of the Fukui function, specific atoms or regions susceptible to different types of chemical reactions can be pinpointed. researchgate.netnih.gov There are three main types of condensed Fukui functions used to predict regioselectivity:

ƒk+ : For nucleophilic attack, this function identifies sites most likely to accept an electron. The atom with the highest ƒk+ value is the most probable site for a nucleophilic attack. researchgate.netnih.gov

ƒk- : For electrophilic attack, this function indicates sites most likely to donate an electron. The atom with the highest ƒk- value is the preferred target for an electrophile. researchgate.netnih.gov

ƒk0 : For radical attack, this function averages the propensity for electron donation and acceptance. The atom with the highest ƒk0 value is the most susceptible to radical attack. nih.gov

In the context of Acetic acid, cyano-, benzylidenehydrazide, these functions can predict how the molecule will interact with other reagents. For instance, DFT calculations on similar benzylidenehydrazide derivatives have been used to determine their reactivity patterns. epstem.netdergipark.org.tr The analysis of chemical hardness, derived from HOMO-LUMO energy gaps, indicates that more stable isomers are harder and less reactive. epstem.netdergipark.org.tr The calculation of electrophilicity and nucleophilicity indices further helps in identifying the most nucleophilic systems. epstem.net For this compound, the nitrogen and oxygen atoms of the hydrazide moiety are expected to be key sites for interaction, a feature common to this class of compounds. epstem.net

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Predicted Reactivity |

|---|---|---|

| Fukui function (nucleophilic attack) | ƒk+ = qk(N+1) - qk(N) | Site most susceptible to nucleophilic attack |

| Fukui function (electrophilic attack) | ƒk- = qk(N) - qk(N-1) | Site most susceptible to electrophilic attack |

| Fukui function (radical attack) | ƒk0 = [qk(N+1) - qk(N-1)]/2 | Site most susceptible to radical attack |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Inverse of hardness, indicates reactivity |

Where qk is the electronic population of atom k, N is the number of electrons, I is the ionization potential, A is the electron affinity, and µ is the electronic chemical potential.

Vibrational Frequency Prediction and Spectral Simulation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a fundamental technique for the structural elucidation of molecules. nih.gov When combined with quantum chemical calculations, it offers a powerful approach to assign vibrational modes and confirm molecular structures. DFT calculations are widely used to predict the vibrational frequencies of molecules with a high degree of accuracy. nih.gov

For this compound, a theoretical vibrational analysis would involve optimizing the molecular geometry using a suitable DFT functional (e.g., B3LYP) and basis set. Following optimization, the harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental spectra. researchgate.net

The simulated FT-IR and FT-Raman spectra provide a detailed picture of the molecule's vibrational modes. For the target compound, key vibrational bands would include:

C≡N stretch : Typically a sharp, intense band in the IR spectrum.

C=O stretch : A strong absorption characteristic of the amide group in the hydrazide moiety.

N-H stretch : Associated with the hydrazide group.

C=N stretch : From the imine linkage of the benzylidene group. researchgate.net

Aromatic C-H and C=C stretches : From the benzylidene ring.

By comparing the computed wavenumbers and intensities with experimental data from FT-IR and FT-Raman measurements, each vibrational band can be assigned to a specific atomic motion within the molecule. This process, known as Potential Energy Distribution (PED) analysis, provides a definitive characterization of the molecule's vibrational properties and validates the calculated equilibrium geometry. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Cyano (-C≡N) | Stretching | 2260–2240 |

| Carbonyl (C=O) | Stretching | 1700–1680 researchgate.net |

| Imine (C=N) | Stretching | 1650–1590 researchgate.net |

| Amine (N-H) | Stretching | 3350–3250 |

| Aromatic Ring | C=C Stretching | 1600–1450 |

Conformational Analysis and Stability Studies

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and to determine the energy barriers for interconversion between them. This information is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

Computational methods like Quantum Mechanics (QM) and Molecular Dynamics (MD) simulations are employed for these studies. nih.gov A common approach is to perform a potential energy surface (PES) scan by systematically rotating key dihedral angles in the molecule and calculating the energy at each step. This allows for the identification of low-energy conformations. For instance, in acetic acid, QM torsion drives have been used to analyze the energy landscape related to the carboxyl O=C-O-H dihedral angle, identifying stable syn and anti conformations. nih.gov

For this compound, important dihedral angles for analysis would include those around the C-C bond of the acetic acid moiety and the N-N and N-C bonds of the hydrazide linker. The stability of different conformers is influenced by factors such as steric hindrance, intramolecular hydrogen bonding, and electronic effects like hyperconjugation. DFT studies on related hydrazone structures have shown that stability can be influenced by inductive and mesomeric effects. epstem.netdergipark.org.tr MD simulations can further explore the conformational landscape in different environments, such as in a solvent, providing insights into the dynamic behavior and relative populations of conformers at a given temperature. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new molecules and optimizing lead compounds.

The development of a QSAR model begins with a dataset of molecules with known biological activities (e.g., IC₅₀ values for enzyme inhibition). For benzylidenehydrazide derivatives, QSAR models have been developed to predict various activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netmdpi.com

Once the dataset is compiled, molecular descriptors are calculated for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure and properties. Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors with the observed biological activity. researchgate.netresearchgate.net

For example, a QSAR study on the anticonvulsant activity of benzylacetamide derivatives showed that a combination of 2D and 3D descriptors produced a model with high predictive quality. researchgate.net Similarly, for a series of (E)-N'-benzylidene hydrazides acting as c-Met inhibitors, a 3D-QSAR model indicated that the activity was mainly related to electronic energy. nih.gov These models can then be used to predict the activity of newly designed analogs of this compound, guiding synthetic efforts toward more potent compounds.

The quality and predictive power of a QSAR model depend on the choice of descriptors and rigorous statistical validation. Descriptors can be classified into several categories:

Constitutional (0D/1D): Molecular weight, atom counts.

Topological (2D): Based on the 2D graph of the molecule, such as molecular connectivity indices (e.g., ²χ) and shape indices (e.g., κα₃). nih.gov

Geometrical (3D): Based on the 3D structure, such as molecular surface area and volume.

Electronic: Descriptors related to the electronic structure, like dipole moment and partial atomic charges. nih.gov

Physicochemical: Lipophilicity (logP), molar refractivity.

Statistical validation is essential to ensure that the model is robust and not a result of chance correlation. Key statistical parameters used for validation include:

Coefficient of determination (R²): Measures the goodness of fit for the training set. Values closer to 1 indicate a better fit. researchgate.net

Leave-one-out cross-validation coefficient (Q² or R_cv²): Measures the internal predictive ability of the model. A high Q² (typically > 0.5) is desirable. researchgate.net

External validation (R_pred²): The model's ability to predict the activity of an external test set of compounds not used in model development. This is the most stringent test of a model's predictive power. researchgate.net

QSAR studies on benzylidene hydrazides have successfully used these parameters to develop statistically sound models. nih.govresearchgate.net

Table 3: Common Descriptors and Validation Parameters in QSAR

| Category | Examples |

|---|---|

| Descriptors | |

| Topological | Kier's alpha shape indices (κα), Molecular connectivity indices (χ) nih.gov |

| Electronic | Electronic energy (Eele), Dipole moment nih.gov |

| Physicochemical | LogP (lipophilicity), Molar Refractivity |

| Validation Parameters | Description |

| R² | Coefficient of determination (goodness of fit) |

| Q² (LOO) | Cross-validated R² (internal predictability) |

| R²_pred | Predictive R² for external test set (external predictability) |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a small molecule (ligand), such as this compound, interacts with a biological macromolecule (target), typically a protein or enzyme. nih.gov

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a target's active site. nih.gov The process involves sampling a large number of possible binding poses and scoring them based on a scoring function that estimates the binding affinity (e.g., binding energy). Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, docking studies on benzylidenehydrazine (B8809509) derivatives have been used to explore their interactions with enzymes like α-amylase, providing insights into their inhibitory mechanism. nih.gov

Following docking, MD simulations can be performed to provide a dynamic view of the ligand-target complex. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein. upc.edu MD simulations can reveal changes in protein conformation upon ligand binding and provide a more accurate estimation of binding free energies. These simulations have been instrumental in studying the interaction of various drug-like molecules with biological membranes and protein targets. nih.govupc.edu

Analysis of Binding Affinities and Interaction Modes with Protein Targets

Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to predict the binding affinity of a ligand to a protein target. These methods calculate a docking score or binding energy, which is an estimation of the binding strength. For derivatives of benzylidenehydrazine and cyanoacetohydrazide, which are structurally related to this compound, these studies have been instrumental in identifying potential inhibitors for enzymes such as α-amylase, α-glucosidase, monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE). nih.govnih.govpensoft.net

In a study on benzylidenehydrazine derivatives as α-amylase inhibitors, a 2,4-fluoro substituted analog was identified as a potent inhibitor. nih.govnih.gov Molecular docking studies revealed that this compound binds to an allosteric site on the α-amylase enzyme. nih.gov Similarly, computational screening of cyanoacetohydrazide derivatives linked to 1,2,3-triazoles identified potent α-glucosidase inhibitors, with the most active compounds showing significantly better inhibitory potential than the standard drug, acarbose. nih.gov The docking scores for some of these derivatives indicated strong binding affinities. nih.gov For instance, a phenoxy-cyanoacetohydrazide derivative recorded a glide score of -6.89 kcal/mol, suggesting a favorable binding interaction with α-glucosidase. nih.gov

Molecular docking simulations have also been employed to evaluate the binding affinities of hydrazide-hydrazone derivatives against MAO-B and AChE. pensoft.netresearchgate.net The in silico results from these studies help in prioritizing compounds for further experimental testing by predicting which molecules are most likely to bind effectively to the target protein. The binding affinities of various hydrazone derivatives against different protein targets are often presented in tabular format to compare their potential efficacy.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Cyanoacetohydrazide-1,2,3-triazole derivative | α-glucosidase | -6.89 | nih.gov |

| Hydrazide-hydrazone derivative (ohbh10) | Monoamine Oxidase B (MAO-B) | Not specified | pensoft.netresearchgate.net |

| Hydrazide-hydrazone derivative (ohbh10) | Acetylcholinesterase (AChE) | Not specified | pensoft.netresearchgate.net |

| N-acetyl cyanoacetyl hydrazone derivatives | Human Estrogen Receptor | Not specified | ijbpas.com |

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions

The stability of a protein-ligand complex is largely determined by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Computational methods are crucial for identifying and characterizing these interactions, providing a detailed picture of the binding mode at the atomic level.

These detailed interaction maps are vital for structure-activity relationship (SAR) studies, helping researchers to understand why certain chemical modifications lead to increased or decreased binding affinity. The presence of heteroatoms like nitrogen and oxygen in the hydrazone scaffold provides ample opportunities for hydrogen bonding with the active site residues of target proteins. nih.gov

| Compound/Derivative | Protein Target | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Phenoxy-cyanoacetohydrazide derivative | α-glucosidase | Trp613, Arg672 | Hydrogen Bond (via cyano group) | nih.gov |

| Phenoxy-cyanoacetohydrazide derivative | α-glucosidase | Asp616 | Hydrogen Bond (via NH of hydrazide) | nih.gov |

| Phenoxy-cyanoacetohydrazide derivative | α-glucosidase | Arg600 | π-π stacking, π-cation | nih.gov |

| 5-hydroxy-triazole-3-thione derivative | Aromatase | Arg115, Met374 | Hydrogen Bond (via thione group) | rsc.org |

| 5-hydroxy-triazole-3-thione derivative | Aromatase | Leu477 | Hydrogen Bond (via hydroxyl group) | rsc.org |

Characterization of Active Site Occupancy and Conformational Changes

Understanding how a ligand occupies the active site of a protein and whether it induces any conformational changes is crucial for predicting its mechanism of action. Molecular docking studies provide a static image of the ligand in the binding pocket, showing how its different moieties are oriented with respect to the surrounding amino acid residues.

For instance, in the docking study of a phenoxy-cyanoacetohydrazide derivative with α-glucosidase, it was observed that the phenoxy-cyanoacetohydrazide part of the molecule was oriented towards the inner core of the binding pocket, while the substituted para-chlorobenzyl part was positioned near the entrance of the active site. nih.gov This specific orientation allows for the key interactions that lead to potent inhibition.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the protein-ligand complex over time. These simulations can reveal conformational changes in the protein upon ligand binding. For example, fluorescence measurements, often complemented by MD simulations, have been used to show conformational changes in α-glucosidase after binding to a potent inhibitor. nih.gov The stability of the protein-ligand complex can be assessed by analyzing the root mean square deviation (RMSD) during the simulation. A lower RMSD value generally indicates a more stable complex. nih.gov Such studies have confirmed the stable binding of hydrazone analogues within the active sites of their target proteins. nih.gov The conformational properties of hydrazide-hydrazone derivatives have also been investigated using temperature-dependent NMR spectroscopy and DFT, revealing the existence of different conformational isomers in solution. nih.gov

Coordination Chemistry and Supramolecular Assembly Involving Acetic Acid, Cyano , Benzylidenehydrazide Ligands

Synthesis and Characterization of Metal Complexes with Hydrazide Ligands

The synthesis of metal complexes with Acetic acid, cyano-, benzylidenehydrazide and related hydrazone ligands is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. Common methods involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chloride, acetate, or nitrate (B79036) salts) in the same or a different solvent. The reaction mixture is often heated under reflux for several hours to ensure the completion of the complexation reaction. nih.gov Upon cooling, the resulting solid metal complex can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried.

Characterization of these newly synthesized complexes is performed using a combination of analytical and spectroscopic techniques. Elemental analysis (CHN) is crucial for determining the empirical formula and confirming the metal-to-ligand stoichiometry. nih.gov Molar conductivity measurements in solvents like DMF or DMSO help to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net Further structural elucidation relies heavily on the spectroscopic methods discussed in subsequent sections.

This compound readily forms complexes with a range of transition metal ions. Copper(II) complexes, in particular, have been synthesized and studied. jptcp.com These complexes are often prepared by reacting the hydrazone ligand with a Cu(II) salt, such as copper(II) acetate, in an alcoholic solution. jptcp.com